N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide
Description
Properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-9-10(2)7-8-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHSSWQQDSXTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrimidine moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Core Modifications: The sulfamoylphenyl-pentanamide analog in replaces the pyrido-pyrimidinone core with an isoindolinone and pyridine system, drastically increasing molecular weight and complexity, which may limit bioavailability .
Physicochemical Properties
Key Findings :
- The pentanamide side chain increases rotatable bonds (6 vs. 5 in BK51394), suggesting greater conformational flexibility, which may influence target binding kinetics.
- The sulfamoylphenyl analog’s high hydrogen bond acceptors (8) correlate with reduced passive diffusion across biological membranes .
Biological Activity
N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrido-pyrimidine core, which is significant for its biological activity. Table 1 summarizes key structural characteristics.
| Property | Details |
|---|---|
| Molecular Formula | C15H13N3O2S |
| IUPAC Name | This compound |
| Molecular Weight | 299.35 g/mol |
| InChI Key | YJRFPMVZYCYPCL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrido[1,2-a]pyrimidine core followed by the introduction of the pentanamide side chain. Specific methodologies can vary but often utilize standard organic synthesis techniques such as cyclization and acylation.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has focused on its effects on various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound disrupts cellular processes that lead to cancer cell growth.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide?
- Methodological Answer : The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves multi-step reactions. For example, Pfizer’s patented approach for similar compounds (e.g., 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl derivatives) uses coupling reactions between activated carbonyl intermediates and amines under reflux conditions in aprotic solvents like DMF or THF . For the pentanamide side chain, methods from diphenols-amide synthesis (e.g., coupling via EDC/HOBt or DCC) can be adapted . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by characterization using H/C NMR and HRMS.
Q. How can the structural identity of this compound be validated?
- Methodological Answer : X-ray crystallography is the gold standard for resolving ambiguities in molecular conformation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For cases where single crystals are unavailable, advanced spectroscopic techniques like 2D NMR (COSY, HSQC, HMBC) can confirm connectivity, particularly for the pyrido[1,2-a]pyrimidin-4-one core and pentanamide substituent .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Given the structural similarity to IRAK4 inhibitors (e.g., imidazo[1,2-b]pyridazin-3-yl derivatives in ), target-based assays such as kinase inhibition (e.g., IRAK4 enzymatic assays using ADP-Glo™) or cellular assays (e.g., NF-κB luciferase reporter in HEK293 cells) are recommended . Dose-response curves (IC/EC) should be generated with positive controls (e.g., known IRAK4 inhibitors) to validate assay conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). To address this:
- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Validate compound purity (>95% by HPLC) and stability (e.g., LC-MS to detect degradation products in DMSO stocks).
- Cross-reference with structurally related compounds (e.g., RGS4 inhibitors with pyrido[1,2-a]pyrimidin-4-one cores in ) to identify structure-activity relationships (SAR) .
Q. What strategies are effective for improving the metabolic stability of this compound?
- Methodological Answer : The presence of the 4-oxo group and methyl substituents may influence metabolic susceptibility. Strategies include:
- Isotopic labeling (e.g., H or C) to track metabolic pathways via LC-MS.
- Prodrug design : Masking the pentanamide as an ester (e.g., ethyl ester) to enhance permeability and slow hydrolysis.
- In vitro metabolism studies : Use human liver microsomes (HLMs) or hepatocytes to identify major metabolites, guided by structural analogs (e.g., N-oxide impurities in ) .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to off-targets (e.g., related kinases or GPCRs). For example:
- Compare binding poses with IRAK4 (PDB: 4U9T) vs. structurally similar targets (e.g., RGS4 in ).
- Use free-energy perturbation (FEP) to prioritize substituent modifications (e.g., varying the pentanamide chain length) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : The pyrido[1,2-a]pyrimidin-4-one core may exhibit planar stacking, complicating crystal growth. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
